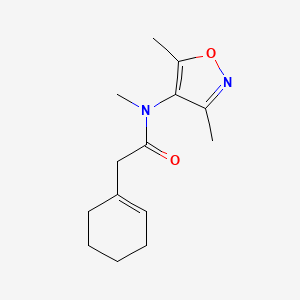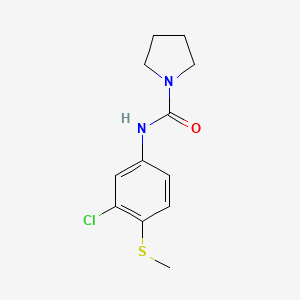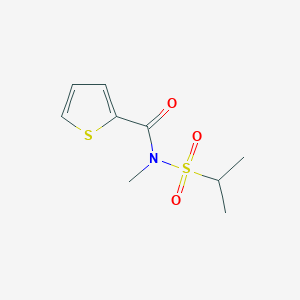
N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonylurea compounds and has been studied for its ability to modulate ion channels in the body.
Mécanisme D'action
The mechanism of action of N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide involves its ability to modulate ion channels in the body. Specifically, it has been shown to bind to the sulfonylurea receptor subunit of the ATP-sensitive potassium channel, leading to the closure of the channel and subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin in pancreatic beta cells, which is why this compound has been studied as a potential treatment for type 2 diabetes.
Biochemical and physiological effects:
The biochemical and physiological effects of N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide are primarily related to its ability to modulate ion channels in the body. By binding to the sulfonylurea receptor subunit of the ATP-sensitive potassium channel, this compound can stimulate insulin release in pancreatic beta cells. This effect has been studied in both animal and human models, and has shown promise as a potential treatment for type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide in lab experiments is its specificity for the sulfonylurea receptor subunit of the ATP-sensitive potassium channel. This makes it a useful tool for studying the function of this channel in various tissues and cell types. However, one limitation of this compound is its potential for off-target effects, particularly on other ion channels. Researchers must be careful to control for these potential effects when using N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide in lab experiments.
Orientations Futures
There are several potential future directions for research on N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide. One area of interest is its potential as a treatment for other conditions beyond type 2 diabetes. For example, researchers have investigated its potential as a treatment for epilepsy, due to its ability to modulate ion channels in the brain. Additionally, there is interest in developing more specific and potent sulfonylurea compounds that can target the ATP-sensitive potassium channel with greater selectivity and efficacy. Finally, researchers are also interested in exploring the potential of N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide as a tool for studying the function of ion channels in various tissues and cell types.
Méthodes De Synthèse
The synthesis of N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide involves the reaction of N-methyl-N-propan-2-ylsulfonyl chloride with thiophene-2-carboxamide. The reaction is typically carried out in the presence of a base catalyst such as triethylamine, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide has been studied for its potential as a therapeutic agent for a variety of conditions. One area of research has focused on its ability to modulate ion channels in the body, particularly the ATP-sensitive potassium channel. This channel plays a role in regulating insulin secretion in the pancreas, and researchers have investigated the potential of N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide as a treatment for type 2 diabetes.
Propriétés
IUPAC Name |
N-methyl-N-propan-2-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c1-7(2)15(12,13)10(3)9(11)8-5-4-6-14-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDFPAJWZPPTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N(C)C(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

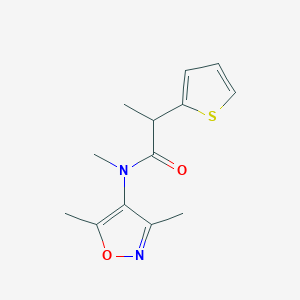
![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)
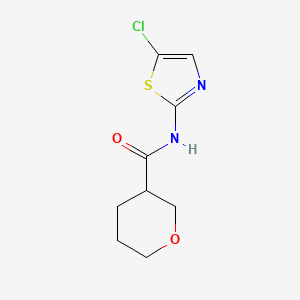
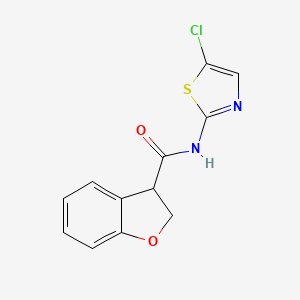
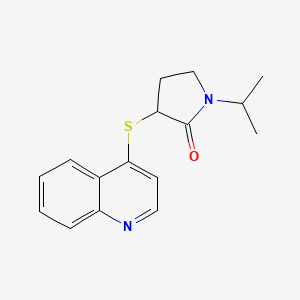
![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)
![5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585177.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)
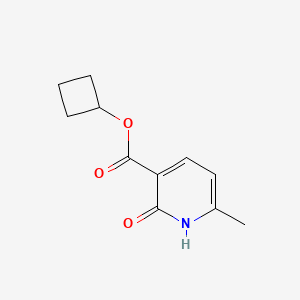
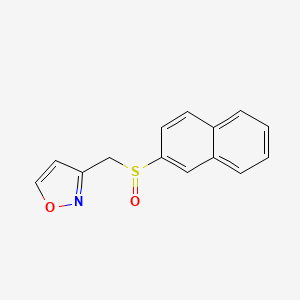
![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)
